Ikarugamycin

Description

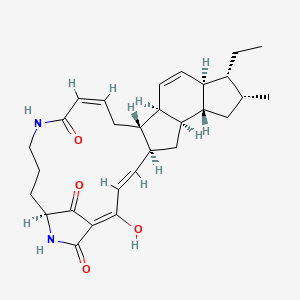

Structure

2D Structure

3D Structure

Properties

CAS No. |

36531-78-9 |

|---|---|

Molecular Formula |

C29H38N2O4 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |

InChI |

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |

InChI Key |

GHXZHWYUSAWISC-MCWNPEBCSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |

Canonical SMILES |

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

Ikarugamycin: A Technical Guide to its Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has demonstrated significant promise as an antimicrobial agent. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action as an antibiotic. It consolidates available quantitative data on its antimicrobial activity, details key experimental protocols for its study, and visually represents experimental workflows. While the precise molecular target of this compound in bacteria is the subject of ongoing research, this document outlines the leading hypotheses regarding its mode of action, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, and potential interactions with DNA. This guide is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Antimicrobial Spectrum and Potency

This compound exhibits a notable spectrum of activity, primarily against Gram-positive bacteria and certain fungi. It has shown limited efficacy against Gram-negative bacteria in the studies cited. The antimicrobial potency of this compound and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Table 1: Antibacterial and Antifungal Activity of this compound and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-4 | [1] |

| Staphylococcus aureus | 0.6 | [2][3] | |

| Escherichia coli | >64 | [1] | |

| Candida albicans | 4 | [1] | |

| Aspergillus fumigatus | 4-8 | ||

| Isothis compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-4 | |

| 28-N-methylikaguramycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 | |

| 30-oxo-28-N-methylthis compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 32-64 |

Table 2: Bactericidal and Cytotoxic Concentrations of this compound

| Parameter | Value | Cell Line / Organism | Reference |

| Minimum Bactericidal Concentration (MBC) | 5 µg/mL | Staphylococcus aureus | |

| IC50 (Cytotoxicity) | 9.2 µg/mL | Bovine Mammary Epithelial Cells (Mac-T) | |

| IC50 (Inhibition of Clathrin-Mediated Endocytosis) | 2.7 µM | Human Lung Carcinoma (H1299) Cells |

Proposed Mechanisms of Antibiotic Action

The precise molecular mechanism by which this compound exerts its antibacterial effect is not yet fully elucidated. However, several compelling hypotheses have been proposed based on its chemical structure and biological activity.

Inhibition of Peptidoglycan Biosynthesis

One of the leading hypotheses is that this compound interferes with the synthesis of the bacterial cell wall. It is proposed that the macrocyclic lactam ring of this compound may bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action would sterically hinder the transglycosylation and transpeptidation reactions necessary for the formation of the mature peptidoglycan polymer, thereby weakening the cell wall and leading to cell lysis.

Disruption of Cell Membrane Integrity

Another proposed mechanism involves the disruption of the bacterial cell membrane. The tetramic acid moiety of this compound is thought to interfere with the proton gradient and membrane potential across the bacterial cell membrane. This disruption of the proton motive force would have catastrophic consequences for the cell, affecting essential processes such as ATP synthesis and the transport of nutrients, ultimately leading to cell death.

DNA Binding

This compound has been reported to enter mammalian cells and subsequently bind to DNA. While the direct antibacterial implications of this are still under investigation, it is plausible that this compound could interact with bacterial DNA, potentially interfering with replication, transcription, or other DNA-dependent processes. This mechanism may be particularly relevant to its activity against intracellular bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Inoculum Preparation:

-

An overnight culture of the test bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

-

-

Serial Dilution of this compound:

-

A stock solution of this compound is serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

The diluted bacterial suspension is added to each well of the microtiter plate.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.

-

-

MBC Determination:

-

An aliquot from the wells showing no visible growth is plated onto nutrient agar (B569324) plates.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial CFU/mL.

-

Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

-

Preparation:

-

An overnight bacterial culture is diluted in Tryptic Soy Broth (TSB) to a starting concentration of approximately 1 x 10^5 CFU/mL.

-

This compound is added at various multiples of its MIC (e.g., 1x, 4x, 8x MIC). A no-drug control is also included.

-

-

Incubation and Sampling:

-

The cultures are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 3, 6, 12, 24 hours), aliquots are removed from each culture.

-

-

Quantification:

-

The aliquots are serially diluted and plated on nutrient agar.

-

After incubation at 37°C for 18-24 hours, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Gentamicin Protection Assay (Intracellular Antibacterial Activity)

This assay is used to assess the ability of an antibiotic to kill bacteria that have invaded eukaryotic cells.

-

Cell Culture and Infection:

-

A monolayer of eukaryotic cells (e.g., bovine mammary epithelial cells, Mac-T) is cultured in a multi-well plate.

-

The cells are infected with the test bacterium (e.g., S. aureus) and incubated to allow for bacterial invasion.

-

-

Extracellular Bacteria Killing:

-

The medium is replaced with a fresh medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill all extracellular bacteria.

-

-

Treatment with this compound:

-

The cells are washed and then incubated with a medium containing various concentrations of this compound.

-

-

Cell Lysis and Bacterial Quantification:

-

The cells are washed again and then lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

The lysate is serially diluted and plated on nutrient agar to determine the number of surviving intracellular bacteria (CFU/mL).

-

Cytotoxicity Assay (Resazurin Assay)

This assay evaluates the toxicity of this compound to eukaryotic cells.

-

Cell Seeding:

-

Eukaryotic cells are seeded into a 96-well plate and allowed to adhere and grow.

-

-

Compound Exposure:

-

The cells are treated with a range of concentrations of this compound and incubated for a specified period.

-

-

Resazurin (B115843) Addition:

-

A solution of resazurin is added to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

-

Measurement and Analysis:

-

The fluorescence or absorbance is measured using a plate reader.

-

The results are used to calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Visualized Workflows and Pathways

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Gentamicin Protection Assay Workflow

Caption: Workflow for the Gentamicin Protection Assay to assess intracellular activity.

Proposed Mechanisms of Action

Caption: Hypothesized mechanisms of action for this compound.

Future Directions and Conclusion

This compound remains a promising antibiotic candidate with potent activity against clinically relevant Gram-positive pathogens. While significant progress has been made in characterizing its antimicrobial spectrum and developing protocols for its study, the definitive identification of its primary molecular target in bacteria is a critical next step. Future research should focus on target deconvolution studies, such as affinity chromatography and proteomics-based approaches, to unequivocally identify the bacterial binding partners of this compound. Furthermore, investigations into the mechanisms of potential bacterial resistance are warranted to fully assess its long-term therapeutic potential. This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary tools to further explore the antibiotic mechanism of action of this compound.

References

- 1. New this compound Derivatives with Antifungal and Antibacterial Properties from Streptomyces zhaozhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ikarugamycin Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a member of the polycyclic tetramate macrolactam (PoTeM) family of natural products, exhibits a range of potent biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1] Its complex molecular architecture, featuring a 5/6/5 carbocyclic ring system fused to a tetramic acid-containing macrolactam, has made it a compelling target for biosynthetic studies and synthetic biology applications.[1][2] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, the genetic architecture of its biosynthetic gene cluster (BGC), and the experimental methodologies employed to elucidate its formation. Quantitative data on production titers and biological activity are presented, along with detailed experimental protocols for key analytical techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular logic underpinning the assembly of this intricate natural product.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a remarkably concise gene cluster, with a minimal set of three genes—ikaA, ikaB, and ikaC—sufficient to direct its production in a heterologous host.[2][3] This core gene cluster has been identified and characterized from various Streptomyces species, including Streptomyces sp. ZJ306 and Streptomyces harbinensis.

Table 1: Core Genes of the this compound Biosynthetic Cluster

| Gene | Encoded Protein | Proposed Function |

| ikaA | IkaA | A hybrid iterative Type I polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) responsible for assembling the polyene chains and incorporating L-ornithine to form the macrolactam core. |

| ikaB | IkaB | A flavin-dependent phytoene (B131915) desaturase-like enzyme that catalyzes the initial cyclization of the polyene precursor. |

| ikaC | IkaC | An NAD(P)H-dependent alcohol dehydrogenase that catalyzes the final reductive cyclization to form the inner five-membered ring through a Michael addition-like reaction. |

In some this compound-producing strains, an additional tailoring enzyme, IkaD, has been identified. IkaD is a P450 monooxygenase that can further modify the this compound scaffold, for instance, by adding an epoxide at the C-13/14 position.

The this compound Biosynthetic Pathway

The assembly of this compound is a fascinating example of enzymatic precision, involving a hybrid PKS/NRPS system and subsequent tailoring reactions to construct the complex polycyclic architecture.

Core Macrolactam Formation

The biosynthesis is initiated by the multifunctional enzyme IkaA. This iterative PKS/NRPS utilizes acetyl-CoA and malonyl-CoA to synthesize two separate polyketide chains. These chains are then condensed with L-ornithine, which is activated by the adenylation domain of the NRPS module. A subsequent thioesterase-mediated cyclization results in the formation of the tetramic acid-containing macrolactam precursor.

Cyclization Cascade

Following the formation of the macrolactam core, a series of cyclization reactions are catalyzed by IkaB and IkaC to generate the characteristic 5/6/5 ring system.

-

IkaB-mediated cyclization: The phytoene desaturase homolog, IkaB, is proposed to catalyze the formation of the two outer rings.

-

IkaC-mediated final cyclization: The alcohol dehydrogenase, IkaC, completes the polycyclic structure by catalyzing a reductive cyclization to form the inner five-membered ring. This step is crucial for the final architecture of this compound.

The this compound Biosynthetic Pathway

Quantitative Data

Heterologous Production of this compound

The development of heterologous expression systems has been pivotal for studying and producing this compound. Optimization of host strains and fermentation conditions has led to significant improvements in production titers.

Table 2: Heterologous Production Titers of this compound

| Host Strain | Expression Vector | Fermentation Medium | Titer (mg/L) |

| Streptomyces albus DMS40313 | pSET152_ermE::ika | Optimized Medium | 78.59 ± 3.94 |

| Streptomyces albus KO5 | pSET152_ermE::ika | Optimized Medium | 109.61 ± 21.03 |

| E. coli | Not specified | Not specified | ~5.15 |

Biological Activity of this compound and its Derivatives

This compound and its derivatives exhibit potent antimicrobial activity against a range of pathogens.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives (μg/mL)

| Compound | Candida albicans | Aspergillus fumigatus | Methicillin-resistant Staphylococcus aureus (MRSA) |

| This compound | 4 | 4-8 | 2-4 |

| Isothis compound | 2-4 | 4-8 | 2-4 |

| 28-N-methylthis compound | 4 | 4-8 | 1-2 |

| 30-oxo-28-N-methylthis compound | >64 | >64 | 32-64 |

Experimental Protocols

Heterologous Expression of the ika Gene Cluster in Streptomyces

This protocol outlines the general steps for expressing the ika biosynthetic gene cluster in a Streptomyces host.

Workflow for Heterologous Expression

Methodology:

-

Vector Construction: The ikaABC gene cluster is amplified from the genomic DNA of a producing strain and cloned into a suitable Streptomyces expression vector, such as pSET152, under the control of a strong constitutive promoter like ermE*.

-

Host Strain Transformation: The resulting plasmid is first transformed into E. coli for amplification and sequence verification. Subsequently, the plasmid is introduced into a suitable Streptomyces host strain (e.g., S. albus) via intergeneric conjugation from E. coli.

-

Fermentation: The recombinant Streptomyces strain is cultivated in an optimized fermentation medium.

-

Extraction and Analysis: After a suitable incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound. Further purification can be achieved using chromatographic techniques, and the structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Disruption for Functional Analysis

Gene disruption is a critical technique to confirm the function of individual genes within the ika cluster.

Methodology:

-

Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the target gene, is constructed.

-

Transformation and Recombination: The disruption construct is introduced into the wild-type this compound-producing Streptomyces strain. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

-

Mutant Selection and Verification: Mutants are selected based on the acquired antibiotic resistance. Successful gene disruption is confirmed by PCR and Southern blot analysis.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture extracts are analyzed by HPLC-MS to assess the impact of the gene knockout on this compound production. The absence of this compound and the potential accumulation of biosynthetic intermediates can confirm the function of the disrupted gene.

Purification of this compound

A general protocol for the purification of this compound from Streptomyces fermentation broth is as follows:

Methodology:

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness.

-

Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Fraction Analysis: Fractions are collected and analyzed for antimicrobial activity and by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Further Purification: Active fractions are pooled and can be further purified by preparative HPLC to obtain pure this compound.

Regulatory Analysis

The regulation of the this compound gene cluster is not as well-characterized as its biosynthesis. However, like many other secondary metabolite gene clusters in Streptomyces, its expression is likely controlled by a complex regulatory network. Analysis of the promoter regions of the ika genes may reveal binding sites for pathway-specific or global transcriptional regulators. Further research employing techniques such as promoter-reporter assays and chromatin immunoprecipitation sequencing (ChIP-seq) could elucidate the specific regulatory mechanisms governing this compound production.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating glimpse into the elegant enzymatic strategies employed by microorganisms to construct complex natural products. The minimal gene set required for its production makes the ika cluster an attractive target for synthetic biology and metabolic engineering efforts. A thorough understanding of its biosynthesis, genetics, and regulation, as outlined in this guide, is essential for harnessing its potential for the development of new therapeutic agents and for the production of novel, bioactive analogs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ikarugamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a complex polycyclic tetramate macrolactam antibiotic, has garnered significant attention within the scientific community for its diverse and potent biological activities. First isolated from Streptomyces phaeochromogenes, this natural product exhibits a range of effects including antiprotozoal, antibacterial, and cytotoxic properties. Its unique mode of action, notably the inhibition of clathrin-mediated endocytosis and the induction of apoptosis, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its biological activities, and available experimental methodologies.

Physicochemical Properties

This compound is a structurally intricate molecule with a defined set of physical and chemical characteristics that are fundamental to its biological function. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 478.62 g/mol | [2] |

| CAS Number | 36531-78-9 | |

| Appearance | White to light yellow solid/crystal powder | |

| Purity | ≥98% (by HPLC) |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | Soluble (1-5 mg/mL) | Heating and sonication may be required. | |

| DMF | Soluble | ||

| Chloroform | Soluble (1 mg/mL) | Requires gentle heating and sonication. | |

| Methanol | Soluble (1 mg/mL) or Slightly Soluble | Requires gentle heating and sonication. | |

| Ethanol | Slightly Soluble | ||

| Water | Limited solubility |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key nuclear magnetic resonance (NMR) data.

Table 3: NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.04 (1H, d, J = 15.7 Hz) | 174.1 (C) |

| 6.84 (1H, dd, J = 15.7, 9.0 Hz) | 173.4 (C) |

| 5.88 (1H, d, J = 10.0 Hz) | 172.9 (C) |

| 5.83 (1H, d, J = 10.0 Hz) | 166.5 (C) |

| 5.55 (1H, d, J = 10.0 Hz) | 133.9 (CH) |

| 5.49 (1H, dd, J = 14.8, 9.4 Hz) | 133.9 (CH) |

| 5.34 (1H, dd, J = 14.8, 9.4 Hz) | 100.7 (C) |

| 3.82-3.69 (m) | 66.2 (CH) |

| 3.62-3.58 (m) | 2.16 (CH₃) |

| 2.93 (3H, s) | |

| 2.16 (3H, s) | |

| 1.88 (m) | |

| 1.64-1.56 (m) | |

| 1.32-1.24 (m) | |

| 0.93 (3H, t, J = 7.2 Hz) | |

| 0.88 (3H, d, J = 7.2 Hz) |

Note: The provided NMR data is a compilation from a study on this compound derivatives and may represent the core structure. For detailed assignments, refer to the original publication.

Biological Activity and Mechanism of Action

This compound's biological profile is multifaceted, with two of its most well-documented activities being the inhibition of clathrin-mediated endocytosis and the induction of apoptosis in cancer cells.

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a potent inhibitor of CME, a crucial cellular process for the uptake of nutrients, regulation of cell signaling, and entry of pathogens. It has been shown to disrupt the formation of clathrin-coated pits at the plasma membrane. The IC₅₀ for the inhibition of transferrin receptor uptake in H1299 cells is approximately 2.7 µM.

Induction of Apoptosis

In various cancer cell lines, particularly in human promyelocytic leukemia (HL-60) cells, this compound has been demonstrated to induce apoptosis. This programmed cell death is initiated through DNA damage and is mediated by the activation of a cascade of caspase enzymes.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols related to this compound.

Isolation of this compound from Streptomyces sp.

While a definitive, universally applicable protocol is not available, a general workflow for the isolation of this compound can be inferred from the literature.

Methodology:

-

Fermentation: A suitable strain of Streptomyces, such as S. phaeochromogenes or S. zhaozhouensis, is cultured in an appropriate liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The fermentation broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to one or more rounds of chromatography, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components.

-

Crystallization: The purified this compound fraction is concentrated and crystallized to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR and mass spectrometry.

In Vitro Antibacterial Activity Assay (Gentamicin Protection Assay)

This assay is used to determine the intracellular bactericidal activity of this compound against bacteria such as Staphylococcus aureus within host cells.

Methodology:

-

Cell Culture: Bovine mammary epithelial cells (Mac-T) are seeded in 96-well plates and cultured to confluence.

-

Infection: The cells are infected with S. aureus at a specific multiplicity of infection (MOI) for a defined period to allow for bacterial internalization.

-

Gentamicin Treatment: The extracellular bacteria are killed by treating the cells with gentamicin.

-

This compound Treatment: The infected cells are then treated with varying concentrations of this compound for a set duration.

-

Cell Lysis and Plating: Host cells are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on nutrient agar (B569324) to determine the number of viable intracellular bacteria (CFU/mL).

Cytotoxicity Assay (Resazurin Assay)

This colorimetric assay is employed to assess the cytotoxicity of this compound on mammalian cells.

Methodology:

-

Cell Seeding: Mac-T cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of this compound concentrations for a specified time.

-

Resazurin (B115843) Addition: Resazurin solution is added to each well, and the plate is incubated. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin (B1680543).

-

Absorbance Measurement: The absorbance is measured at appropriate wavelengths (e.g., 570 nm and 600 nm) to quantify the amount of resorufin produced, which is proportional to the number of viable cells.

Total Synthesis

The total synthesis of this compound has been successfully achieved, representing a significant accomplishment in synthetic organic chemistry. These synthetic routes provide access to the natural product and its analogs for further biological evaluation. The syntheses often involve complex, multi-step sequences to construct the intricate polycyclic core and the macrocyclic lactam. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often employ convergent approaches, where key fragments of the molecule are synthesized separately and then combined.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activities. Its ability to modulate fundamental cellular processes like endocytosis and apoptosis makes it an invaluable research tool and a promising candidate for further drug development. This technical guide provides a consolidated resource of its known physical and chemical properties, serving as a foundation for researchers in the fields of natural product chemistry, cell biology, and pharmacology. Further investigation into its precise molecular targets and mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.

References

An In-depth Technical Guide to Natural Derivatives and Analogs of Ikarugamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1] Its unique mode of action, primarily the inhibition of clathrin-mediated endocytosis, presents a compelling avenue for therapeutic development. This guide provides a comprehensive overview of the known natural derivatives and synthetic analogs of this compound. It delves into their biological activities, summarizes quantitative data, outlines experimental protocols for their isolation and analysis, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound belongs to the polycyclic tetramate macrolactam (PTM) family of natural products, characterized by a complex molecular architecture featuring a macrolactam ring fused to a polycyclic system.[1] Its biological activity is attributed to its ability to interfere with fundamental cellular processes. Notably, this compound is a potent inhibitor of clathrin-mediated endocytosis (CME), a critical pathway for the internalization of nutrients, signaling receptors, and pathogens.[2][3][4] This inhibitory action underpins much of its therapeutic potential.

Natural Derivatives of this compound

Several natural derivatives of this compound have been isolated from various microbial sources, primarily from the actinomycete genera Streptomyces and Micromonospora. These derivatives often exhibit variations in their polycyclic core, methylation patterns, or hydroxylation, leading to altered biological activity profiles.

Derivatives from Streptomyces zhaozhouensis

A bioassay-guided fractionation of the culture broth of Streptomyces zhaozhouensis led to the isolation of three new this compound derivatives: isothis compound, 28-N-methylthis compound, and 30-oxo-28-N-methylthis compound.

-

Isothis compound: An isomer of this compound.

-

28-N-methylthis compound: An N-methylated derivative of this compound. This compound had been previously reported as a synthetic product.

-

30-oxo-28-N-methylthis compound: An oxidized and N-methylated derivative.

Butremycin from Micromonospora sp.

Butremycin is a 3-hydroxyl derivative of this compound isolated from a Ghanaian mangrove river sediment strain of Micromonospora sp. K310.

Synthetic Analogs of this compound

The complex structure of this compound presents a challenging yet rewarding target for synthetic chemists. The development of synthetic analogs aims to improve potency, selectivity, and pharmacokinetic properties.

Homo-ikarugamycin

Researchers have successfully produced a novel analog, homo-ikarugamycin, through a chemo-enzymatic approach. By genetically modifying the enzyme complex IkaA, which is responsible for synthesizing the precursor molecule of this compound, they were able to incorporate a longer amino acid (lysine instead of ornithine). The resulting precursor was then converted into homo-ikarugamycin by the cyclizing enzymes IkaB and IkaC.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus (MRSA) | Candida albicans | Aspergillus fumigatus | Reference |

| This compound | 2-4 | 4 | 4-8 | |

| Isothis compound | 2-4 | 2-4 | 4-8 | |

| 28-N-methylthis compound | 1-2 | 4 | 4-8 | |

| 30-oxo-28-N-methylthis compound | 32-64 | >64 | >64 | |

| Butremycin | Weak activity | Not reported | Not reported |

Table 2: Inhibition of Clathrin-Mediated Endocytosis

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | H1299 | 2.7 |

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound and its derivatives.

Isolation of Natural Derivatives from Streptomyces zhaozhouensis

-

Fermentation: Streptomyces zhaozhouensis is cultured in a suitable fermentation medium.

-

Extraction: The culture broth is extracted with ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple steps of chromatography, including silica (B1680970) gel chromatography and reversed-phase (C18) high-performance liquid chromatography (HPLC), to purify the individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Isolation of Butremycin from Micromonospora sp.

-

Fermentation and Extraction: Micromonospora sp. K310 is fermented, and the culture is extracted.

-

Purification: The extract is purified using a combination of chromatographic techniques to yield Butremycin.

-

Characterization: The structure of Butremycin is confirmed by 1D and 2D NMR and mass spectrometry.

Synthesis of Homo-ikarugamycin

A detailed protocol for the chemo-enzymatic synthesis of homo-ikarugamycin involves genetic engineering of the this compound biosynthetic gene cluster.

-

Genetic Modification: The gene encoding the IkaA enzyme is mutated to alter its substrate specificity from ornithine to lysine.

-

Heterologous Expression: The modified gene cluster is expressed in a suitable host organism.

-

Fermentation and Isolation: The host organism is cultured, and the produced homo-ikarugamycin is extracted and purified.

Clathrin-Mediated Endocytosis Inhibition Assay

The inhibitory effect of this compound on CME can be assessed by monitoring the uptake of a fluorescently labeled ligand that is internalized via this pathway, such as transferrin.

-

Cell Culture: A suitable cell line (e.g., H1299) is cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Ligand Uptake: Fluorescently labeled transferrin is added to the cells and incubated to allow for internalization.

-

Quantification: The amount of internalized transferrin is quantified using methods such as flow cytometry or fluorescence microscopy.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis by this compound

The following diagram illustrates the key steps of clathrin-mediated endocytosis and the point of inhibition by this compound.

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

Experimental Workflow: Isolation of this compound Derivatives

This diagram outlines the general workflow for the isolation and identification of natural this compound derivatives.

Caption: Workflow for the isolation of this compound derivatives.

Conclusion and Future Directions

This compound and its growing family of derivatives and analogs represent a promising class of bioactive compounds. Their unique mechanism of action, targeting clathrin-mediated endocytosis, opens up possibilities for the development of novel therapeutics for a range of diseases, from infectious diseases to potentially cancer. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules, to optimize their pharmacological properties through medicinal chemistry efforts, and to explore their full therapeutic potential in preclinical and clinical studies. The chemo-enzymatic synthesis approaches also pave the way for the generation of a wider diversity of this compound analogs, which will be invaluable for probing their biological functions and for drug discovery.

References

- 1. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Reactome | Clathrin-mediated endocytosis [reactome.org]

- 4. Chemistry meets biology: access to new natural products | HELMHOLTZ HIPS [helmholtz-hips.de]

Ikarugamycin's Mode of Action Against Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramic acid macrolactam originally isolated from Streptomyces phaeochromogenes, has been recognized for its potent antiprotozoal properties since its discovery in 1972.[1] While its broad-spectrum bioactivity has been noted, this guide focuses on the core mechanism of action by which this compound exerts its effects against protozoan parasites. The primary molecular target of this compound is the evolutionarily conserved process of clathrin-mediated endocytosis (CME), a critical pathway for nutrient uptake, cell signaling, and maintenance of the plasma membrane integrity in many protozoa.[2] Disruption of this fundamental cellular process leads to parasite death, making this compound a subject of interest in the development of novel antiprotozoal therapeutics. This document provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways.

Quantitative Data: In Vitro Efficacy Against Protozoa

Quantitative data on the efficacy of this compound against a range of protozoan parasites is limited in publicly accessible literature. However, early studies identified its potent activity against Trichomonas vaginalis, the causative agent of trichomoniasis.

| Protozoan Species | IC50 (µg/mL) | Reference |

| Trichomonas vaginalis | 0.3 - 1.25 | [3] |

Core Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

The most well-characterized mechanism of action for this compound in eukaryotic cells is the potent and selective inhibition of clathrin-mediated endocytosis (CME).[2] This process is vital for the internalization of essential nutrients, membrane proteins, and signaling receptors from the cell surface. In many parasitic protozoa, particularly those residing in nutrient-rich host environments, CME is a highly active and essential process.

For instance, in Trypanosoma brucei, the causative agent of African trypanosomiasis, CME is the major route for endocytosis and is indispensable for its survival.[4] The parasite utilizes this pathway for the rapid recycling of its variant surface glycoproteins (VSGs), a key mechanism for evading the host's immune system, and for the uptake of host-derived macromolecules.

This compound is thought to disrupt the maturation and/or pinching off of clathrin-coated pits at the plasma membrane. This leads to an accumulation of stalled clathrin-coated pits and a redistribution of essential adaptor proteins, ultimately blocking the formation of endocytic vesicles.

The consequences of CME inhibition are fatal for protozoa that heavily rely on this pathway. In Trypanosoma brucei, suppression of CME leads to a massively enlarged flagellar pocket, the sole site of endocytosis and exocytosis in this organism, indicating a blockage in membrane internalization while exocytosis continues. This ultimately results in cell death.

Downstream Cellular Effects and Potential Secondary Mechanisms

While CME inhibition is the primary mechanism, the downstream consequences can manifest in various cellular defects, potentially leading to other forms of cell death.

Ultrastructural and Morphological Changes

Inhibition of CME can lead to significant alterations in cellular morphology. As observed in mammalian cells, this compound can cause the Golgi apparatus to become more disorganized and vesiculated. In protozoa like Trypanosoma, the most dramatic effect is the enlargement of the flagellar pocket due to the imbalance between exocytosis and endocytosis.

Induction of Apoptosis-like Cell Death

While not directly demonstrated in protozoa, this compound has been shown to induce apoptosis in human leukemia cells at concentrations lower than those required to inhibit endocytosis. This apoptotic process involves the activation of caspases and DNA fragmentation. Many protozoan parasites possess pathways for programmed cell death that share features with metazoan apoptosis. It is plausible that the cellular stress induced by the blockage of a vital process like endocytosis could trigger these pathways in susceptible protozoa.

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas vaginalis

1. Parasite Culture:

-

T. vaginalis isolates are cultured axenically in trypticase-yeast extract-maltose (TYM) medium, supplemented with 10% heat-inactivated horse serum.

-

Cultures are incubated at 37°C.

-

Parasites in the logarithmic phase of growth are used for the assay.

2. Drug Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of this compound are prepared in TYM medium to achieve the desired final concentrations for the assay.

3. Susceptibility Assay:

-

The assay is performed in 96-well microtiter plates.

-

A suspension of T. vaginalis trophozoites is adjusted to a final concentration of 2 x 10^4 cells/mL in TYM medium.

-

100 µL of the parasite suspension is added to each well containing 100 µL of the serially diluted this compound.

-

Control wells containing parasites with medium and solvent alone are included.

-

The plates are incubated anaerobically at 37°C for 48 hours.

4. Determination of IC50:

-

After incubation, the viability of the trophozoites is assessed. This can be done by microscopic counting using a hemocytometer and a viability stain (e.g., trypan blue) or by using a colorimetric assay (e.g., MTT or resazurin-based assays).

-

The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the control.

-

The IC50 value, the concentration of the drug that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Assessment of Clathrin-Mediated Endocytosis Inhibition

This protocol describes a general method to assess the effect of this compound on CME, often using the uptake of a fluorescently labeled ligand for a receptor known to be internalized via this pathway (e.g., transferrin).

1. Cell Culture:

-

A suitable protozoan cell line that can be cultured in vitro is used (e.g., Trypanosoma brucei procyclic forms).

2. Pre-treatment with this compound:

-

Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour) at their optimal growth temperature.

3. Ligand Uptake Assay:

-

A fluorescently labeled ligand (e.g., fluorescently tagged transferrin or a specific antibody against a surface receptor) is added to the culture medium.

-

The cells are incubated for a short period (e.g., 10-30 minutes) to allow for internalization.

-

The uptake is stopped by placing the cells on ice and washing with a cold buffer.

-

Surface-bound, non-internalized ligand is removed by a brief acid wash.

4. Quantification of Internalization:

-

The amount of internalized fluorescent ligand is quantified using either fluorescence microscopy or flow cytometry.

-

The fluorescence intensity of this compound-treated cells is compared to that of untreated control cells to determine the percentage of inhibition of endocytosis.

Conclusion

The primary mode of action of this compound against susceptible protozoa is the inhibition of clathrin-mediated endocytosis. This disruption of a fundamental cellular process for nutrient acquisition and membrane recycling is a potent mechanism for killing parasitic organisms that rely heavily on it. While further research is needed to fully elucidate the downstream effects, such as the induction of apoptosis-like cell death, and to determine its efficacy against a broader range of protozoan pathogens, this compound's well-defined mechanism of action makes it a valuable lead compound for the development of new antiprotozoal drugs. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other potential CME inhibitors as novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocols for the routine screening of drug sensitivity in the human parasite Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent endocytosis inhibitor this compound up-regulates TNF production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Heterologous Expression of Ikarugamycin Biosynthetic Genes in E. coli: A Technical Guide

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam, exhibits a range of potent biological activities, including antimicrobial, antiprotozoal, and anti-leukemic properties.[1] The elucidation of its biosynthetic gene cluster (BGC) has opened avenues for its heterologous production, enabling further investigation and potential derivatization. This technical guide provides an in-depth overview of the core principles and methodologies for the heterologous expression of the this compound BGC in the workhorse bacterium, Escherichia coli. While significant yields have been achieved in Streptomyces hosts, this document focuses on the foundational expression in E. coli, which serves as a crucial platform for genetic manipulation and pathway characterization. We present a synthesis of the available data, detailed experimental protocols, and visual workflows to aid researchers in this endeavor.

Introduction to this compound and its Biosynthesis

This compound is a fascinating natural product first isolated from Streptomyces phaeochromogenes.[2] Its complex architecture is assembled by a remarkably concise enzymatic machinery, making it an attractive target for biosynthetic engineering. The core biosynthetic gene cluster essential for this compound production consists of only three genes:

-

ikaA : A hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) that constructs the polyene chains from acetyl-CoA and malonyl-CoA and attaches them to an L-ornithine-derived tetramic acid core.

-

ikaB : A flavin-dependent phytoene (B131915) dehydrogenase homolog responsible for key cyclization reactions.

-

ikaC : A nicotinamide-cofactor-dependent alcohol dehydrogenase homolog that catalyzes further cyclization steps.

The first successful heterologous reconstitution of this compound biosynthesis was achieved in Escherichia coli, demonstrating the feasibility of producing this complex molecule in a genetically tractable host.[3][4]

This compound Biosynthetic Pathway

The biosynthesis of this compound from primary metabolites is a multi-step enzymatic process. The pathway begins with the loading of acetyl-CoA and the iterative extension with malonyl-CoA units by the IkaA megasynthase. This is followed by the incorporation of L-ornithine and subsequent cyclization events catalyzed by IkaB and IkaC to form the characteristic 5/6/5-membered carbocyclic ring system.

Caption: The enzymatic cascade for this compound biosynthesis.

Experimental Workflow for Heterologous Expression in E. coli

The heterologous expression of the this compound BGC in E. coli follows a standard molecular biology workflow. This involves cloning the biosynthetic genes into a suitable expression vector, transforming the vector into an appropriate E. coli host strain, inducing gene expression, and subsequently extracting and analyzing the product.

Caption: Workflow for this compound production in E. coli.

Detailed Experimental Protocols

The following protocols are synthesized based on standard molecular biology techniques and the methodologies implied in the foundational study by Antosch et al., 2014.

Construction of the this compound Expression Vector

-

Gene Source: The this compound BGC (ikaA, ikaB, ikaC) can be amplified from the genomic DNA of a producing strain, such as Streptomyces sp. ZJ306 (GenBank accession KF954512.1).

-

Vector Backbone: A high-copy number E. coli expression vector with a strong inducible promoter is recommended. The pET series of vectors (e.g., pET-28a(+)) are suitable choices, as they utilize the T7 promoter system for tightly controlled, high-level expression.

-

Cloning Strategy:

-

Amplify the ikaA, ikaB, and ikaC genes individually or as an operon using high-fidelity DNA polymerase. Design primers to include appropriate restriction sites (e.g., NcoI, EcoRI) compatible with the multiple cloning site of the chosen expression vector.

-

Digest both the PCR products and the expression vector with the selected restriction enzymes.

-

Perform ligation of the digested gene fragments into the linearized vector using T4 DNA ligase. Alternatively, seamless cloning methods like Gibson assembly can be employed.

-

Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and verification.

-

Verify the correct insertion and sequence of the BGC in the resulting recombinant plasmid by restriction digestion and Sanger sequencing.

-

Heterologous Expression in E. coli

-

Host Strain: E. coli BL21(DE3) is a suitable host for expression from pET vectors, as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.

-

Transformation:

-

Prepare competent E. coli BL21(DE3) cells using standard calcium chloride or electroporation methods.

-

Transform the verified recombinant plasmid (e.g., pET-ikaABC) into the competent cells.

-

Plate the transformed cells on Luria-Bertani (LB) agar (B569324) containing the appropriate antibiotic for plasmid selection (e.g., kanamycin (B1662678) for pET-28a(+)).

-

-

Cultivation and Induction:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of fresh LB broth (e.g., 1 L) and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.4-0.6.

-

Cool the culture to a lower temperature (e.g., 18-22°C) to improve protein solubility and reduce metabolic burden.

-

Induce the expression of the ika genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for an extended period (e.g., 24-72 hours) at the lower temperature with shaking.

-

Extraction and Analysis of this compound

-

Extraction:

-

Centrifuge the E. coli culture to pellet the cells.

-

The this compound product may be present in both the cell pellet and the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Extract the cell lysate with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract for the presence of this compound (expected m/z [M+H]⁺ ≈ 479.3) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

For structural confirmation, purify the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data on this compound Production

While the initial proof-of-concept for this compound production was demonstrated in E. coli, the reported yields in this host are generally low and not well-quantified in the available literature. Subsequent optimization efforts have focused on heterologous expression in various Streptomyces strains, which have proven to be more robust hosts for producing this polyketide. These efforts have resulted in significantly higher production titers.

The data presented below is from studies utilizing Streptomyces albus as the heterologous host and serves as a benchmark for what can be achieved with host and media optimization.

| Host Strain | Expression Vector | Medium | Titer (mg/L) | Reference |

| S. albus DSM 40313 | pSET152_ermE::ika | Zhang | 78.59 ± 3.94 | [5] |

| S. albus KO5 | pSET152_ermE::ika | Zhang | 109.61 ± 21.03 |

These results highlight that while E. coli is an invaluable tool for the initial cloning, manipulation, and verification of biosynthetic pathways, alternative hosts like Streptomyces may be necessary to achieve high-level, scalable production of complex natural products like this compound.

Conclusion and Future Outlook

The heterologous expression of the this compound biosynthetic gene cluster in E. coli was a pivotal achievement, providing a platform to study the biosynthesis of polycyclic tetramate macrolactams. This guide outlines the fundamental procedures for researchers seeking to replicate and build upon this work. While production titers in E. coli may be limited, its ease of genetic manipulation makes it an ideal system for pathway engineering, enzyme characterization, and the generation of novel this compound derivatives. Future work may focus on metabolic engineering of E. coli to enhance the supply of precursors like malonyl-CoA and L-ornithine, or on co-expressing chaperone proteins to improve the folding and activity of the large PKS/NRPS enzyme, IkaA. Such strategies could help to bridge the production gap between E. coli and more specialized hosts like Streptomyces.

References

- 1. biorxiv.org [biorxiv.org]

- 2. New this compound Derivatives with Antifungal and Antibacterial Properties from Streptomyces zhaozhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous reconstitution of this compound biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Ikarugamycin as a Clathrin-Mediated Endocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a macrolactam antibiotic that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] This property makes it a valuable tool for studying cellular processes that are dependent on this critical internalization pathway. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in cell-based assays. Furthermore, we explore the downstream signaling consequences of inhibiting CME with this compound and provide visual representations of the affected pathways.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of cargo, including nutrients, growth factors, and signaling receptors.[3] By forming clathrin-coated pits at the plasma membrane, cells can selectively internalize specific molecules, thereby regulating signaling pathways, maintaining cellular homeostasis, and responding to their environment. The dysregulation of CME has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a valuable chemical tool to acutely and reversibly inhibit CME.[2] It has been shown to be selective for CME over other endocytic pathways, such as caveolae-mediated endocytosis and clathrin-independent endocytosis. This selectivity allows researchers to dissect the specific roles of CME in various cellular functions.

Mechanism of Action

This compound inhibits clathrin-mediated endocytosis, though its precise molecular target is still under investigation. Studies have shown that treatment with this compound leads to a redistribution of clathrin and the adaptor protein AP2 from the cytosol to the plasma membrane, suggesting a disruption in the formation or maturation of clathrin-coated vesicles. This inhibition is rapid and its short-term effects are reversible upon removal of the compound.

Quantitative Data

The inhibitory effects of this compound on clathrin-mediated endocytosis have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Potency of this compound in Inhibiting Transferrin Receptor (TfnR) Uptake

| Cell Line | IC50 (µM) | Pre-incubation Time | Reference |

| H1299 | 2.7 ± 0.3 | 1 hour |

Table 2: Efficacy of this compound on TfnR Uptake in Various Cell Lines

| Cell Line | This compound Concentration (µM) | Inhibition of TfnR Uptake (%) | Pre-incubation Time | Reference |

| H1299 | 4 | ~80 | 3 hours | |

| HCC366 | 4 | ~80 | 3 hours | |

| ARPE-19 | 4 | ~80 | 3 hours | |

| H1437 | 4 | ~50 | 3 hours | |

| HBEC3KT | 4 | ~50 | 3 hours |

Table 3: Selectivity of this compound for Clathrin-Mediated Endocytosis

| Endocytic Pathway | Marker | Cell Line | This compound Concentration (µM) | Inhibition | Reference |

| Clathrin-Mediated Endocytosis | Transferrin Receptor (TfnR) | H1299 | 1 - 4 | Significant | |

| Caveolae-Mediated Endocytosis | Albumin | H1299 | 1 - 4 | No Inhibition | |

| Clathrin-Independent Endocytosis | CD44 | H1299 | 1 - 4 | No Inhibition | |

| Clathrin-Independent Endocytosis | CD59 | H1299 | 1 - 4 | No Inhibition |

Downstream Signaling Consequences

By inhibiting the internalization of key signaling receptors, this compound can significantly impact downstream cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon ligand binding, is internalized via CME. This internalization is a critical step in the attenuation and modulation of its signaling cascade. Inhibition of EGFR endocytosis by this compound can lead to prolonged activation of the receptor at the cell surface, potentially altering the duration and intensity of downstream signals such as the MAPK/ERK and PI3K/Akt pathways.

Tumor Necrosis Factor (TNF) Receptor Signaling

This compound has been shown to increase the amount of membrane-bound TNF (mTNF) by inhibiting its CME-dependent internalization. This prolonged cell surface retention of TNF receptors can lead to altered signaling through downstream pathways such as NF-κB, JNK, and p38 MAPK, which are involved in inflammation, apoptosis, and cell survival.

Low-Density Lipoprotein (LDL) Receptor Signaling

The LDL receptor (LDLR) is responsible for the uptake of cholesterol-rich LDL particles from the bloodstream via CME. Inhibition of LDLR endocytosis by this compound can lead to reduced cholesterol uptake. This can impact intracellular cholesterol homeostasis and potentially affect signaling pathways that are sensitive to cellular cholesterol levels, such as the SREBP pathway.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Protocol 1: Inhibition of Transferrin Uptake

This protocol is used to quantify the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.

Materials:

-

Cells of interest (e.g., H1299) cultured on coverslips or in appropriate plates for microscopy or flow cytometry.

-

Serum-free culture medium.

-

This compound (stock solution in DMSO).

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium with DAPI (for microscopy).

Procedure:

-

Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash cells twice with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

-

This compound Treatment: Dilute this compound to the desired final concentration in serum-free medium. Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired pre-incubation time (e.g., 1-3 hours) at 37°C. Include a vehicle control (DMSO) group.

-

Transferrin Uptake: Add fluorescently labeled transferrin to the medium at a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C.

-

Stopping Uptake: To stop the endocytosis process, place the cells on ice and wash them three times with ice-cold PBS.

-

Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 5 minutes on ice. Follow with three washes with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Analysis:

-

Microscopy: Mount the coverslips onto slides using mounting medium with DAPI. Visualize and quantify the internalized transferrin using a fluorescence microscope.

-

Flow Cytometry: Scrape or trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Protocol 2: Cytotoxicity Assay

It is crucial to determine the cytotoxic effects of this compound, especially for long-term experiments, as prolonged exposure can be toxic to cells.

Materials:

-

Cells of interest.

-

Complete culture medium.

-

This compound (stock solution in DMSO).

-

96-well plates.

-

Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

-

This compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

-

Assay: At each time point, add the cytotoxicity assay reagent to the wells according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.

Conclusion

This compound is a potent and selective inhibitor of clathrin-mediated endocytosis, making it an invaluable tool for cell biology research and drug development. By understanding its quantitative effects and employing the detailed protocols provided, researchers can effectively investigate the roles of CME in various cellular processes and signaling pathways. The ability to acutely and reversibly inhibit this fundamental pathway opens up numerous avenues for exploring the intricate mechanisms that govern cellular function and disease.

References

- 1. A potent endocytosis inhibitor this compound up-regulates TNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Ikarugamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ikarugamycin, a potent antimicrobial agent. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against a variety of microbial strains.

Introduction

This compound, a polycyclic tetramate macrolactam antibiotic isolated from Streptomyces phaeochromogenes subsp. ikaruganensis, has demonstrated significant antimicrobial activity against a range of pathogens.[1] Understanding its potency, as quantified by the MIC, is a critical step in preclinical drug development and for further investigation into its therapeutic potential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2] This document outlines the broth microdilution method, a widely accepted and standardized technique for MIC determination.

Antimicrobial Activity and Mechanism of Action

This compound exhibits activity against various Gram-positive bacteria and fungi. Its proposed antimicrobial mechanism of action is multifaceted, primarily targeting the bacterial cell membrane and cell wall synthesis. It is hypothesized that the tetramic acid moiety of this compound interferes with the bacterial proton gradient and membrane potential, acting as a protonophore to deplete the transmembrane proton gradient essential for cellular processes.[2][3] Furthermore, the macrocyclic lactam ring is suggested to inhibit peptidoglycan biosynthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby disrupting cell wall integrity.[2]

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 0.6 | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 | |

| Candida albicans | - | 4 | |

| Aspergillus fumigatus | - | 4-8 | |

| Escherichia coli | - | >64 |

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Microbial cultures in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Pipettes and sterile pipette tips

-

Incubator

Protocol

1. Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in DMSO to prepare a stock solution of a high concentration (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested to minimize the final concentration of DMSO.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

Dilute the standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Procedure:

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no inoculum).

-

Add 100 µL of the diluted microbial inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and further dilutes the this compound concentrations by half. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

-

The final concentrations of this compound will typically range from 64 µg/mL down to 0.06 µg/mL.

4. Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 20-24 hours.

5. Reading and Interpreting the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Mandatory Visualizations

This compound Antimicrobial Mechanism of Action

References

- 1. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Antibacterial Activity of Ikarugamycin against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro antibacterial activity of Ikarugamycin against Staphylococcus aureus, along with detailed protocols for key experiments. The data presented is primarily based on the findings of Saeed et al. (2021).

Introduction

This compound is a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes subsp. ikaruganensis.[1] It has demonstrated a range of biological activities, including antiprotozoal and antitumor properties.[1] Recent studies have highlighted its potential as an antibacterial agent, particularly against the pathogenic bacterium Staphylococcus aureus, a common cause of clinical and subclinical infections in both humans and animals. This document outlines the in vitro efficacy of this compound against S. aureus and provides standardized methodologies for its evaluation.

Data Presentation

The antibacterial potency of this compound against Staphylococcus aureus has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against Staphylococcus aureus

| Parameter | Concentration (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.6 | [1] |

| Minimum Bactericidal Concentration (MBC) | 5.0 |

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

| This compound Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Reference |

| 4 x MIC (2.4 µg/mL) | 6 | 3 | [1] |

| 8 x MIC (4.8 µg/mL) | 6 | 5 | [1] |

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound against Staphylococcus aureus is believed to be multi-targeted. The hypothesized mechanisms include:

-

Disruption of the Proton Motive Force: The tetramic acid moiety of this compound is proposed to interfere with the bacterial cell's transmembrane proton gradient, leading to the depletion of the proton motive force essential for ATP synthesis and cellular transport.

-

Inhibition of Peptidoglycan Synthesis: The macrocyclic lactam ring is thought to bind to the D-alanyl-D-alanine residues of the peptidoglycan precursors, thereby inhibiting cell wall biosynthesis and compromising cell membrane integrity.

-

DNA Interaction: this compound has been reported to enter cells and potentially bind to DNA, which could interfere with replication and other essential processes.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the CLSI M07 series guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

-

This compound stock solution

-

Staphylococcus aureus strain(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the CLSI M26-A guidelines.

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum of S. aureus.

Materials:

-

Results from the MIC assay

-

Non-selective agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes and tips

Procedure:

-

Subculturing:

-